Vinylic vs. Allylic Chlorine: Regiochemical Differentiation from 3-Chloro-1,5-hexadiene
2-Chloro-1,5-hexadiene bears a vinylic chlorine at the C2 position (InChI Key: MBBJLMQTIJDBCM-UHFFFAOYSA-N), while 3-chloro-1,5-hexadiene (CAS 28374-86-9) carries an allylic chlorine at C3 [1]. This regioisomeric difference changes the carbon hybridization at the chlorine-bearing center from sp² (C2, target) to sp³ (C3, comparator), which fundamentally alters the bond dissociation energy and the preferred reaction manifold. The allylic isomer is predisposed toward SN1/SN2 nucleophilic displacement, whereas the vinylic isomer of the target compound favors addition-elimination pathways, offering orthogonal reactivity in sequential derivatization strategies .
| Evidence Dimension | Chlorine substitution position and carbon hybridization |
|---|---|
| Target Compound Data | C2 position; vinylic (sp² carbon); InChI Key: MBBJLMQTIJDBCM-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-Chloro-1,5-hexadiene (CAS 28374-86-9); C3 position; allylic (sp³ carbon) |
| Quantified Difference | Regioisomeric: vinylic vs allylic chloride; distinct dominant reaction mechanisms (addition-elimination vs nucleophilic substitution) |
| Conditions | Structural and mechanistic classification based on IUPAC nomenclature and established organohalide reactivity principles |
Why This Matters
For procurement decisions, this regiochemical distinction means the two isomers are not interchangeable in any synthetic sequence where chlorine substitution position determines downstream reactivity or product regiochemistry.
- [1] PubChem. (2025). 3-Chloro-1,5-hexadiene (CAS 28374-86-9). National Center for Biotechnology Information. Compound Summary. View Source
